11,13-Tetradecadienal
Description
Evolutionary Significance of Conjugated Dienal Structures in Insect Sex Pheromones
Conjugated dienals, such as (E)-11,13-tetradecadienal, have evolved as dominant pheromone components in Tortricidae and Olethreutinae moths due to their structural stability and distinct detectability. The double-bond conjugation system (Δ11,13) minimizes oxidative degradation while enhancing volatility, enabling long-range signal transmission. Phylogenetic analyses of fatty acyl desaturase (FAD) genes reveal that the biosynthesis of these dienals originated from gene duplication events in ancestral moths, followed by subfunctionalization of Δ11- and Δ14-desaturases. For instance, in Acleris variana, the E11,13-14:Ald pheromone is produced via a Δ11-desaturase acting on a tetradecanoic acid precursor, followed by β-oxidation and oxidation to the aldehyde.
A key evolutionary innovation lies in the recruitment of bifunctional desaturases, such as Cpo_CPRQ in Cydia pomonella, which catalyze sequential desaturation to form conjugated dienes. This enzymatic flexibility allowed rapid diversification of pheromone structures without requiring entirely new metabolic pathways. Comparative genomics further suggests that ancestral FAD genes, retained as pseudogenes, were reactivated in specific lineages to produce novel dienal components, facilitating speciation through pheromone divergence. For example, the shift from Δ11-monoenes to Δ11,13-dienals in A. variana likely reduced hybridization risks with sympatric species using mono-unsaturated pheromones.
Species-Specific Behavioral Responses to this compound Isomers
The stereochemistry and positional isomerism of this compound govern strict species specificity in mate attraction. In field trials, A. variana males exhibit maximal antennal response and trap visitation to (E)-11,13-tetradecadienal alone, with no enhancement from co-components like (Z)-11,13-tetradecadienal or corresponding alcohols. Conversely, even minor stereochemical deviations—such as the Z configuration at Δ11 or Δ13—abolish attraction, highlighting the precision of olfactory receptor tuning.
Electrophysiological studies on Ephestia cautella demonstrate that receptor neurons are narrowly tuned to the (Z,E)-9,12-tetradecadienyl acetate configuration, a structural analog of 11,13-dienals. This specificity arises from conserved transmembrane domains in pheromone-binding proteins, which discriminate against non-conjugated or geometrically dissimilar analogs. Notably, rare male phenotypes in Ostrinia populations exhibit cross-attraction to non-native dienals, suggesting that receptor plasticity underlies incipient speciation events.
Synergistic/Antagonistic Interactions With Co-Pheromone Components
While this compound often functions as a single-component pheromone, its activity can be modulated by co-occurring compounds. In A. variana, adding (Z)-11,13-tetradecadienal neither enhances nor inhibits attraction, indicating neutral interaction. However, in Symmetrischema tangolias, the analogous (3E,7Z)-3,7-tetradecadienyl acetate synergizes with minor alcohols to broaden attraction thresholds. Such contrasts underscore lineage-specific adaptations in blend composition.
Antagonistic effects emerge when non-pheromonal analogs disrupt receptor binding. For example, Δ9,12-tetradecadienyl acetate—a storage moth pheromone—competes with 11,13-dienals for olfactory receptor sites in non-target species, a principle exploited in mating disruption strategies. Biosynthetic intermediates, such as dienols, may also inhibit attraction if prematurely oxidized, emphasizing the metabolic constraints on pheromone efficacy.
Properties
CAS No. |
428500-18-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradeca-11,13-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,14H,1,5-13H2 |
InChI Key |
SZDKVVYLPIWQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCCCCCCCCC=O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
11,13-Tetradecadienal serves as a reagent in organic synthesis and analytical chemistry. It is involved in various chemical reactions:
- Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction: Reduction transforms double bonds into single bonds, yielding saturated derivatives.
- Substitution Reactions: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Palladium on carbon (Pd/C)
- Nucleophiles: Hydroxide ions (OH−), amines (NH2−)
Biology
In biological research, this compound is primarily studied for its role as a sex pheromone in various insect species.
Case Study:
Research has shown that this compound effectively attracts male moths, such as Acleris fimbriana and Acleris comariana, which are important pests in agriculture. Field trials indicated that traps baited with this compound captured significantly more males than controls, demonstrating its potential for pest management strategies through mating disruption .
Medicinal Applications
Emerging studies suggest that this compound may possess anti-inflammatory and antimicrobial properties.
Research Findings:
Preliminary investigations indicate that the compound could modulate inflammatory pathways and exhibit efficacy against certain bacterial strains . However, detailed mechanisms are still under investigation.
Pheromone Communication
The primary application of this compound lies in its function as a sex pheromone. Studies confirm its effectiveness in attracting male insects for mating purposes.
Field Trials:
In trials for Acleris fimbriana, traps baited with 100 µg and 1,000 µg of the compound showed significant attraction to male specimens . This has implications for agricultural pest management by employing pheromone traps to monitor and control pest populations effectively.
Chemical Reactions Analysis
Mechanistic Insights
-
Wittig Reaction : Generates conjugated dienes by reacting aldehydes with ylides. For 11,13-tetradecadienal, this involves coupling a C10 alkyl chain with C3/C3 synthons to form the carbon skeleton .
-
Grignard Coupling : Utilizes lithium copper reagents (LiCuBr₂) for selective alkylation, ensuring controlled reaction temperatures to avoid side products .
-
Hydroboration : Employs anti-Markovnikov addition of borane to alkynes, followed by protonolysis to form alkenes with defined stereochemistry .
Functional Group Transformations
This compound undergoes several functional group transformations, critical for its applications in pheromone chemistry and organic synthesis:
Oxidation
-
Reagents : KMnO₄, CrO₃, MnO₂
-
Products : Carboxylic acids or aldehydes
-
Conditions : Aqueous acidic conditions (e.g., MnO₂ oxidation at room temperature) .
-
Stability Challenges : Tendency to polymerize under heat or light, requiring stabilization via acetal protection during synthesis .
Reduction
-
Reagents : H₂, Pd/C catalyst
-
Products : Saturated alkanes (e.g., tetradecane derivatives)
Substitution
-
Reagents : Nucleophiles (e.g., OH⁻, NH₂⁻)
-
Products : Derivatives with altered functional groups (e.g., alcohols, amines)
-
Conditions : Acidic or basic aqueous solutions, often requiring deprotection of acetal intermediates .
Isomerization and Stability
The E/Z isomerization of this compound significantly impacts its biological activity and chemical stability:
| Isomer | Biological Activity | Stability | References |
|---|---|---|---|
| E-Configured | Major pheromone component | Prone to polymerization | |
| Z-Configured | Reduced attraction in traps | More stable than E-isomer?* |
*Note: Isomerization during oxidation or storage necessitates protective strategies, such as acetal incorporation during synthesis .
Comparison of Reaction Conditions
Research Findings and Challenges
-
Field Stability : Polymerization under UV light necessitates encapsulation in controlled-release matrices .
-
Synthetic Efficiency : Continuous flow reactors and high-purity starting materials improve industrial scalability .
-
Biological Specificity : E-isomer dominance in pheromone activity, with Z-isomers showing reduced efficacy .
Comparison with Similar Compounds
Structural Analogues: Chain Length and Functional Groups
Key Findings :
- Chain Length : Increasing carbon chain (e.g., C₁₆ in hexadecadienal) reduces volatility, prolonging pheromone release but requiring higher concentrations for detection .
- Functional Groups : Aldehydes (e.g., E11,13-14:Ald) exhibit faster evaporation and stronger attraction than acetates, which are more stable but less potent .
Stereochemical Variations
Key Findings :
- The E-isomer is evolutionarily conserved in tortricid moths for species-specific communication, while Z-isomers may disrupt attraction in non-target species .
Derivatives and Saturation Effects
Key Findings :
- Conjugated double bonds are critical for bioactivity. Saturation or functional group substitution (e.g., alcohol) diminishes receptor interaction .
Preparation Methods
Reaction Mechanism and Starting Materials
The Wittig reaction is a cornerstone for constructing carbon-carbon double bonds. For 11,13-tetradecadienal, this method begins with 4-penten-2-ynal (1), which undergoes a Wittig reaction with a triarylphosphonium dialkoxyalkylide compound (2) to form a conjugated dienynal intermediate (3). The Schlosser modification is employed to ensure stereoselectivity, particularly for the E-configuration at the 11th position. Subsequent hydrolysis of the dialkoxy group yields the aldehyde functionality.
Key Reaction Steps:
Optimization and Challenges
-
Catalyst and Solvent : The reaction requires anhydrous tetrahydrofuran (THF) and precise temperature control (–20°C to 0°C) to prevent isomerization.
-
Yield Limitations : Contamination by rearrangement byproducts (e.g., 6% in similar syntheses) necessitates purification via recrystallization or column chromatography.
Table 1: Wittig Reaction Parameters
| Parameter | Details | Source |
|---|---|---|
| Starting Material | 4-penten-2-ynal | |
| Phosphorus Reagent | Triarylphosphonium dialkoxyalkylide | |
| Solvent | THF | |
| Temperature | –20°C to 0°C | |
| Stereochemical Outcome | E-configuration at C11 |
Oxidation of 11,13-Tetradecadien-1-ol
Alcohol Synthesis Precursors
11,13-Tetradecadien-1-ol (4), the alcohol precursor, is synthesized via reduction of alkynols or Wittig reactions. For example, hydrogenation of 11,13-tetradecadien-3-yn-1-ol over a Pd/BaSO₄ catalyst selectively reduces the alkyne to a cis-alkene while preserving existing double bonds.
Oxidation to Aldehyde
The alcohol is oxidized using pyridinium chlorochromate (PCC) in the presence of molecular sieves to prevent over-oxidation to carboxylic acids. Alternative oxidants like Dess-Martin periodinane or Swern oxidation may also be employed but are less commonly reported.
Yield and Purity Considerations
Table 2: Oxidation Parameters
| Parameter | Details | Source |
|---|---|---|
| Precursor | 11,13-Tetradecadien-1-ol | |
| Oxidizing Agent | PCC with molecular sieves | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to 25°C | |
| Yield | Up to 59% |
Hydrolysis of 11,13-Tetradecadienyl Acetate
Ester Synthesis and Hydrolysis
(E)-11,13-Tetradecadienyl acetate (5) is synthesized via esterification of 11,13-tetradecadien-1-ol with acetic anhydride or acetyl chloride. Hydrolysis under basic conditions (e.g., NaOH/H₂O) regenerates the alcohol, which is subsequently oxidized to the aldehyde.
Key Reaction Steps:
-
Esterification :
. -
Hydrolysis :
. -
Oxidation : As described in Section 2.2.
Industrial Scalability
Table 3: Hydrolysis and Oxidation Parameters
| Parameter | Details | Source |
|---|---|---|
| Esterification Reagent | Acetic anhydride | |
| Hydrolysis Conditions | 1M NaOH, reflux | |
| Oxidation Method | PCC or CrO₃ | |
| Industrial Yield | Not reported; optimized via flow reactors |
Comparative Analysis of Methods
Efficiency and Practicality
-
Wittig Reaction : Ideal for stereocontrol but requires expensive phosphorus reagents.
-
Alcohol Oxidation : Cost-effective but limited by alcohol precursor availability.
-
Ester Hydrolysis : Suitable for industrial scale but involves multiple steps.
Q & A
Q. What methodologies ensure reproducibility in synthesizing this compound across independent laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
